molecular formula C15H19NO4 B6634582 2-Hydroxy-2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid

2-Hydroxy-2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid

Cat. No.: B6634582
M. Wt: 277.31 g/mol
InChI Key: PNNVVXHLKJMNNF-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a tetrahydronaphthalene moiety

Properties

IUPAC Name

2-hydroxy-2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(20,14(18)19)9-16-13(17)12-7-6-10-4-2-3-5-11(10)8-12/h2-5,12,20H,6-9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNVVXHLKJMNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCC2=CC=CC=C2C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through hydrogenation of naphthalene in the presence of a suitable catalyst.

    Introduction of the Carbonyl Group: The tetrahydronaphthalene is then reacted with a carbonylating agent to introduce the carbonyl group.

    Formation of the Propanoic Acid Backbone: This involves the reaction of the intermediate with a suitable propanoic acid derivative under controlled conditions.

    Final Assembly: The final step involves the coupling of the hydroxy and methyl groups to the propanoic acid backbone, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydronaphthalene moiety may interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanoic acid: Similar in structure but lacks the tetrahydronaphthalene moiety.

    3-Hydroxy-2,2,4-trimethylpentyl isobutyrate: Similar in having a hydroxy and methyl group but differs in the overall structure.

Uniqueness

2-Hydroxy-2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

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